molecular formula C28H25FN2O7S B12003440 Allyl 2-[2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Allyl 2-[2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12003440
M. Wt: 552.6 g/mol
InChI Key: TURRYRITYKEGJO-LNVKXUELSA-N
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Description

Allyl 2-[2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers exploring new chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-[2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic synthesis. The process may include:

    Formation of the Pyrrole Ring: This step involves the condensation of a suitable diketone with an amine to form the pyrrole ring.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Scalability: Ensuring that the synthetic route is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and allyl groups.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: The aromatic rings and the thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

    Drug Development: Its potential pharmacological properties could be explored for developing new therapeutic agents, particularly in areas like anti-inflammatory and anticancer research.

Industry

    Material Science: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Allyl 2-[2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3,4-Dimethoxyphenyl)-3-(4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
  • Allyl 2-[2-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

The presence of the fluoro-methylbenzoyl group in Allyl 2-[2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate distinguishes it from similar compounds. This fluorine substitution can significantly alter the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy in certain applications.

Properties

Molecular Formula

C28H25FN2O7S

Molecular Weight

552.6 g/mol

IUPAC Name

prop-2-enyl 2-[(3Z)-2-(3,4-dimethoxyphenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C28H25FN2O7S/c1-6-11-38-27(35)25-15(3)30-28(39-25)31-22(16-9-10-19(36-4)20(13-16)37-5)21(24(33)26(31)34)23(32)17-8-7-14(2)18(29)12-17/h6-10,12-13,22,32H,1,11H2,2-5H3/b23-21-

InChI Key

TURRYRITYKEGJO-LNVKXUELSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)OC)OC)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)OC)OC)O)F

Origin of Product

United States

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